molecular formula C12H22O4 B15183522 Octanedioic acid, ethyl-, dimethyl ester CAS No. 72779-07-8

Octanedioic acid, ethyl-, dimethyl ester

Cat. No.: B15183522
CAS No.: 72779-07-8
M. Wt: 230.30 g/mol
InChI Key: KSQIHGHBSYMFFR-JTQLQIEISA-N
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Description

. It is a derivative of octanedioic acid, where two of the carboxylic acid groups have been esterified with ethanol and methanol, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of octanedioic acid with methanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and controlled reaction conditions.

Types of Reactions:

  • Hydrolysis: Octanedioic acid, ethyl-, dimethyl ester can undergo hydrolysis to yield octanedioic acid and ethanol/methanol.

  • Reduction: The compound can be reduced to produce octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.

  • Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as octanedioic acid, ethyl-, dimethyl anhydride.

Common Reagents and Conditions:

  • Hydrolysis: Water, acid or base catalysts, and heat.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

  • Hydrolysis: Octanedioic acid, ethanol, and methanol.

  • Reduction: Octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.

  • Oxidation: Octanedioic acid, ethyl-, dimethyl anhydride.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

  • Octanedioic acid, dimethyl ester: This compound is similar but lacks the ethyl group.

  • Suberic acid, dimethyl ester: Another ester derivative of octanedioic acid.

  • Dimethyl suberate: A common name for octanedioic acid, dimethyl ester.

Uniqueness: Octanedioic acid, ethyl-, dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its similar counterparts.

Properties

CAS No.

72779-07-8

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

dimethyl (4S)-4-ethyloctanedioate

InChI

InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

KSQIHGHBSYMFFR-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CCCC(=O)OC)CCC(=O)OC

Canonical SMILES

CCC(CCCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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